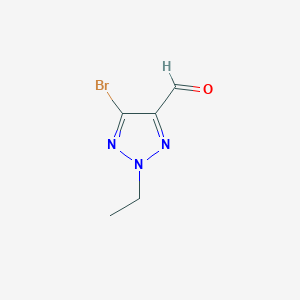

5-Bromo-2-ethyltriazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-ethyltriazole-4-carbaldehyde, also known as BTEC, is a chemical compound that has gained significant attention in scientific research. It is a versatile reagent used in various synthetic procedures and has been extensively studied for its potential applications in drug discovery and development.

Applications De Recherche Scientifique

SGLT2 Inhibitors for Diabetes Therapy

5-Bromo-2-ethyltriazole-4-carbaldehyde is a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used to treat diabetes. These inhibitors work by preventing glucose reabsorption in the kidneys, leading to its excretion in urine and thus lowering blood glucose levels .

Antimicrobial Agents

The triazole ring found in 5-Bromo-2-ethyltriazole-4-carbaldehyde exhibits significant potential in creating antimicrobial agents. These compounds can be designed to combat a wide range of Gram-positive and Gram-negative bacteria, particularly those that are multidrug-resistant .

Cancer Research

Triazole derivatives, including those derived from 5-Bromo-2-ethyltriazole-4-carbaldehyde, are being studied for their anticancer properties. They are found in various pharmaceuticals that are part of drug-discovery studies targeting cancer cells .

Antifungal Medications

The structural component of triazole is crucial in the development of antifungal drugs. These drugs, such as fluconazole and voriconazole, are used to treat fungal infections by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes .

Antiviral Therapies

Research into antiviral therapies often includes triazole derivatives due to their ability to interfere with viral replication. The versatility of 5-Bromo-2-ethyltriazole-4-carbaldehyde allows for the creation of compounds that can potentially inhibit various stages of viral life cycles .

Anti-inflammatory and Analgesic Applications

The triazole nucleus is also associated with anti-inflammatory and analgesic effects. Compounds synthesized from 5-Bromo-2-ethyltriazole-4-carbaldehyde may be used to develop new medications that can alleviate pain and reduce inflammation in various medical conditions .

Mécanisme D'action

Target of Action

Triazole compounds, such as “5-Bromo-2-ethyltriazole-4-carbaldehyde”, are known for their ability to bind with a variety of enzymes and receptors in biological systems . They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Biochemical Pathways

Triazole derivatives have been shown to impact a wide range of biological activities .

Propriétés

IUPAC Name |

5-bromo-2-ethyltriazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-2-9-7-4(3-10)5(6)8-9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWFQHULIDLVFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(C(=N1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethyltriazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2587162.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide](/img/structure/B2587163.png)

![2-chloro-6-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2587165.png)

![2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-cyclopentyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587168.png)

![4-Methoxy-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2587172.png)

![2-[3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2587175.png)

![1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea](/img/structure/B2587184.png)